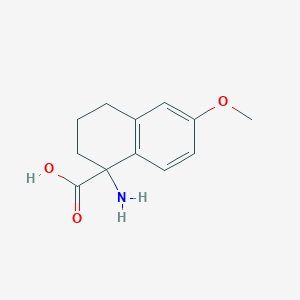

1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Vue d'ensemble

Description

“1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid” is a chemical compound with the molecular formula C12H15NO3 . It is also known as this compound hydrochloride . The compound is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H15NO3.ClH/c1-16-9-4-5-10-8(7-9)3-2-6-12(10,13)11(14)15;/h4-5,7H,2-3,6,13H2,1H3,(H,14,15);1H . This code represents the compound’s molecular structure. Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 221.25 . The compound is typically stored at room temperature .Applications De Recherche Scientifique

Enantioselective Synthesis

- The compound has been utilized in the enantioselective synthesis of derivatives, highlighting its potential as a building block in stereochemically complex molecules. One study describes a two-stage, three-step synthesis of (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid from 7-methoxy tetralone using Wittig olefination and Sharpless asymmetric dihydroxylation followed by platinum-catalyzed oxidation (Ainge et al., 2003).

Chemoenzymatic Synthesis

- Chemoenzymatic approaches have been applied to synthesize derivatives of the compound. For instance, (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor of the 5-hydroxytryptamine receptor agonist, was synthesized through a chemoenzymatic protocol from 1-methoxynaphthalene (Orsini et al., 2002).

- Another study used (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene as a chiral auxiliary in Reformatsky-type reactions, showcasing the compound's potential role in asymmetric synthesis (Orsini et al., 2005).

Lipase-Catalyzed Resolution

- The compound has been used in studies involving lipase-catalyzed resolution of cyclic α-quaternary α-amino esters. A study demonstrated the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and both 1- and 2-amino-1,2,3,4-tetrahydronaphthalene analogues using Candida antarctica lipase B (Li et al., 2011).

Transition-State Effects in Hydrolyses

- The compound has been a subject of studies focusing on the hydrolysis reactions and transition-state effects. One study investigated the acid-catalyzed hydrolyses of derivatives, yielding insights into the stability and reaction mechanisms of the cis and trans diols formed during the process (Sampson et al., 2004).

Synthesis of Sphingosine-1-Phosphate Receptor Agonists

- The compound has been utilized in the synthesis of receptor agonists. A notable study led to the discovery of a sphingosine-1-phosphate (S1P) receptor agonist selective for S1P1 and S1P5, which is relevant for treating autoimmune diseases such as relapsing-remitting multiple sclerosis (Kurata et al., 2017).

Cyclooxygenase Inhibitory Properties

- Derivatives of the compound have been synthesized and assessed for their inhibitory activity towards cyclooxygenase enzymes, revealing potential therapeutic applications (Nencetti et al., 2015).

Diels–Alder Reaction Participation

- The compound has been involved in Diels–Alder reactions, a critical reaction type in organic synthesis. A study discussed the preparation and inverse-electron-demand Diels–Alder reaction of an electron-deficient diene derivative (Boger & Mullican, 2003).

Safety and Hazards

Propriétés

IUPAC Name |

1-amino-6-methoxy-3,4-dihydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-16-9-4-5-10-8(7-9)3-2-6-12(10,13)11(14)15/h4-5,7H,2-3,6,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSOGXBMZXYQOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B2522597.png)

![N-(8-Pentacyclo[5.4.0.02,6.03,10.05,9]undecanyl)prop-2-enamide](/img/structure/B2522601.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2522603.png)

![8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2522604.png)

![2-methoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2522607.png)

![5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2522608.png)

![N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2522610.png)

![1'-(benzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2522618.png)